REACTION_SMILES
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[Br:1][CH:2]([C:3](=[O:4])[O:5][CH2:6][CH3:7])[CH3:8].[Br:9][c:10]1[cH:11][cH:12][c:13]([SH:16])[cH:14][cH:15]1.[CH3:19][CH2:20][OH:21].[Na+:18].[OH-:17]>>[CH:2]([C:3](=[O:4])[O:5][CH2:6][CH3:7])([CH3:8])[S:16][c:13]1[cH:12][cH:11][c:10]([Br:9])[cH:15][cH:14]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)C(C)Br
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Sc1ccc(Br)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Type
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product
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Smiles
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CCOC(=O)C(C)Sc1ccc(Br)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |